REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1)[CH3:3].[I:12][CH3:13]>CC(C)=O>[I-:12].[OH:11][C:10]1[C:5]([CH2:4][N+:2]([CH3:13])([CH3:1])[CH3:3])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:3.4|
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=NC=CC=C1O
|
Name
|
|
Quantity
|
778 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].OC=1C(=NC=CC1)C[N+](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 369 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |